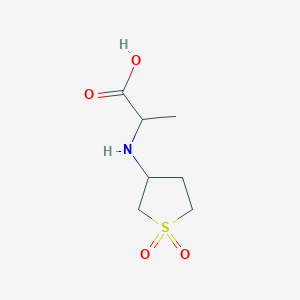

N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(7(9)10)8-6-2-3-13(11,12)4-6/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBCAVCPRSRWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261035 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247109-40-6 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 1,1 Dioxidotetrahydro 3 Thienyl Alanine

Strategies for the Synthesis of the 1,1-Dioxidotetrahydro-3-Thienyl Moiety

The 1,1-dioxidotetrahydro-3-thienyl group, also known as a sulfolanyl moiety, is a five-membered heterocyclic ring containing a sulfone group. Its synthesis is pivotal for the construction of the final product.

Preparation from Thiophene (B33073) Precursors and Oxidation Reactions

A primary and straightforward route to the saturated sulfolane (B150427) ring involves the hydrogenation and subsequent oxidation of a thiophene precursor. Thiophenes can be prepared through various established methods, such as the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds or the Gewald reaction.

Once the thiophene ring is obtained, the next step is its complete reduction to a tetrahydrothiophene (B86538) (thiolane). This is typically achieved through catalytic hydrogenation using catalysts like Raney nickel.

The final and crucial step is the oxidation of the sulfide (B99878) in the tetrahydrothiophene ring to a sulfone. This transformation is reliably accomplished using strong oxidizing agents. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst to enhance its efficacy.

| Oxidant/Catalyst System | Substrate | Product | Yield | Reference |

| H₂O₂ / Methyltrioxorhenium (MTO) | Thiophene derivatives | Corresponding sulfones | Quantitative | nih.gov |

| H₂O₂ / Tungstate-containing LDH | Tetrahydrothiophene (THT) | Sulfolane | High | mdpi.com |

| Peracetic acid | Thiophenes | Thiophene 1,1-dioxides | Good | organic-chemistry.org |

| Dimethyldioxirane | Thiophenes | Thiophene 1,1-dioxides | Good | organic-chemistry.org |

This table presents various oxidation methods for preparing thiophene 1,1-dioxides and related sulfones.

A notable industrial synthesis of the parent sulfolane was developed by the Shell Oil Company. This method involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated, typically using a Raney nickel catalyst, to yield sulfolane (tetrahydrothiophene 1,1-dioxide). researchgate.net

Synthetic Routes Involving Epoxytetrahydrothiophene Intermediates

An alternative strategy for introducing functionality onto the sulfolane ring is through the use of epoxide intermediates. 3,4-Epoxytetrahydrothiophene-1,1-dioxide (B1328781) is a key intermediate that can be prepared and subsequently used in ring-opening reactions to introduce substituents at the 3- and 4-positions.

The ring-opening of this epoxide with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected alanine (B10760859) derivative, presents a direct pathway to installing the amino acid moiety onto the sulfolane ring. The regioselectivity of the epoxide ring-opening is a critical consideration in this approach. In nucleophilic ring-opening reactions, the attack generally occurs at the less sterically hindered carbon atom. This reaction can be catalyzed by both acids and bases. rsc.orgjsynthchem.com The use of amines as nucleophiles to open epoxides is a well-established method for the synthesis of β-amino alcohols. mdpi.comresearchgate.net This suggests that direct reaction of an alanine ester with 3,4-epoxytetrahydrothiophene-1,1-dioxide could be a viable route to form a precursor to the target molecule.

Approaches to Alanine Scaffold Synthesis

The alanine portion of the molecule can be synthesized using a variety of classical and modern techniques in amino acid chemistry. The choice of method often depends on the need for stereochemical control.

Classical Amino Acid Synthesis Methods (e.g., Strecker Synthesis, Amidomalonate Synthesis, Reductive Amination) in Analogous Systems

Several well-established methods are available for the synthesis of racemic α-amino acids like alanine.

Strecker Synthesis : This is one of the oldest and most versatile methods for amino acid synthesis. It involves a one-pot, three-component reaction between an aldehyde (acetaldehyde for alanine), ammonia, and hydrogen cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. wikipedia.orgresearchgate.net The classical Strecker synthesis produces a racemic mixture of the amino acid. wikipedia.org

Amidomalonate Synthesis : This method is an extension of the malonic ester synthesis. It begins with diethyl acetamidomalonate, which is deprotonated to form a stable enolate. This enolate is then alkylated with an appropriate alkyl halide. For the synthesis of alanine, methyl iodide would be the alkylating agent. The final steps involve acidic hydrolysis of the esters and the amide group, followed by decarboxylation to afford the α-amino acid. nih.govlibretexts.org

Reductive Amination : This approach involves the conversion of an α-keto acid to an α-amino acid. For alanine synthesis, the starting material is pyruvic acid. Pyruvic acid reacts with ammonia to form an intermediate imine, which is then reduced in situ to alanine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com

| Synthesis Method | Starting Materials | Key Intermediate | Product |

| Strecker Synthesis | Acetaldehyde, Ammonia, Hydrogen Cyanide | α-Aminopropionitrile | Racemic Alanine |

| Amidomalonate Synthesis | Diethyl acetamidomalonate, Methyl Iodide | Alkylated amidomalonate | Racemic Alanine |

| Reductive Amination | Pyruvic Acid, Ammonia, Reducing Agent | Imine | Racemic Alanine |

This table summarizes the key components of classical methods for alanine synthesis.

Enantioselective Synthesis of Alanine Precursors for Chiral Control

For applications where a specific stereoisomer of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is required, enantioselective synthesis of the alanine precursor is essential.

One common strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, in an asymmetric Strecker synthesis, a chiral amine like (S)-α-phenylethylamine can be used instead of ammonia. This leads to the formation of diastereomeric α-aminonitriles, which can be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amino acid. mdpi.com Another example involves the use of chiral oxazolidinones as auxiliaries, which can control the stereochemistry of alkylation reactions. wikipedia.org Similarly, hindered esters of N-benzoylalanine with chiral alcohols like (-)-8-phenylmenthol (B56881) have been used to create chiral dianions that undergo alkylation with high diastereoselectivity. nih.gov

Another powerful approach is asymmetric catalysis . Here, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral metal complexes, such as those of rhodium or iridium with chiral phosphine (B1218219) ligands, are effective for the asymmetric hydrogenation of dehydroamino acid precursors to chiral amino acids. oup.com Chiral aldehyde catalysts, often derived from BINOL, have also been developed for the asymmetric synthesis of amino acid derivatives. frontiersin.orgnih.gov Furthermore, chiral phase-transfer catalysts or chiral Lewis acids can be employed in enantioselective versions of the Strecker and amidomalonate syntheses. nih.govresearchgate.net

N-Alkylation and N-Acylation Strategies for Constructing this compound

The final step in the synthesis is the formation of the bond between the nitrogen atom of the alanine scaffold and the 3-position of the 1,1-dioxidotetrahydro-3-thienyl moiety. This can be achieved through N-alkylation or N-acylation strategies.

A plausible and efficient route for N-alkylation is reductive amination . This would involve the reaction of alanine (or an ester thereof) with 3-ketosulfolane (tetrahydrothiophen-3-one 1,1-dioxide). The initial reaction would form an imine or enamine intermediate, which would then be reduced to the target N-substituted amino acid using a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). masterorganicchemistry.comnih.gov This one-pot procedure is widely used for the synthesis of N-substituted amines and amino acids due to its operational simplicity and high efficiency. wikipedia.org

Direct N-alkylation of alanine with a 3-substituted sulfolane derivative is another viable strategy. For example, reacting alanine with 3-halosulfolane (where the halogen is bromine or iodine) under basic conditions could lead to the formation of the desired C-N bond via an SN2 reaction. Alternatively, 3-hydroxysulfolane could be used as the alkylating agent in the presence of a catalyst, such as an iron or ruthenium complex, which facilitates the N-alkylation of unprotected amino acids with alcohols, producing water as the only byproduct. nih.gov

While less direct for the specific target compound, N-acylation methodologies are also relevant in the broader context of modifying amino acids with sulfur-containing moieties. For instance, amino acids can be reacted with sulfonyl chlorides to form N-sulfonyl amino acids. chimia.chnih.gov An analogous acylation approach, if a suitable acylating agent derived from the sulfolane moiety were available, could also be envisioned.

| Coupling Strategy | Sulfolane Precursor | Alanine Precursor | Key Reaction Type |

| Reductive Amination | 3-Ketosulfolane | Alanine or Alanine Ester | Imine formation and reduction |

| Direct N-Alkylation | 3-Halosulfolane | Alanine or Alanine Ester | Nucleophilic Substitution (SN2) |

| Catalytic N-Alkylation | 3-Hydroxysulfolane | Alanine | Catalytic N-alkylation with alcohol |

This table outlines potential strategies for coupling the sulfolane and alanine moieties.

Formation of the N-C Bond from Alanine or its Derivatives

The central challenge in synthesizing this compound is the formation of the bond between the nitrogen atom of alanine and the carbon atom of the sulfolane ring. Several established methodologies for the N-alkylation of amino acids can be adapted for this purpose.

One of the most direct and widely used methods is reductive amination . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This process involves the reaction of an amino acid, such as L-alanine, with a ketone. In this specific synthesis, the carbonyl group would be on the sulfolane ring, specifically using tetrahydrothiophene-3-one 1,1-dioxide (3-sulfolanone). The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. wikipedia.orgyoutube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comyoutube.com The reaction is typically carried out under weakly acidic conditions (pH 4-5) to facilitate imine formation. youtube.com

Reductive Amination of 3-Sulfolanone with Alanine

| Reactant 1 | Reactant 2 | Key Reagent | Product | Reaction Type |

|---|---|---|---|---|

| Alanine | 3-Sulfolanone | Sodium Cyanoborohydride (NaBH₃CN) | This compound | Reductive Amination |

Another viable strategy is the direct N-alkylation of alanine or its esters with a suitable sulfolane derivative. nih.gov This approach typically involves a sulfolane ring bearing a good leaving group, such as a halide (e.g., 3-bromotetrahydrothiophene 1,1-dioxide), at the 3-position. The nucleophilic nitrogen of alanine attacks the electrophilic carbon of the sulfolane, displacing the leaving group in an Sₙ2 reaction. This method can be challenging due to the potential for over-alkylation, leading to the formation of tertiary amines. masterorganicchemistry.com However, recent advances have demonstrated selective mono-N-alkylation of unprotected amino acids using alcohols in the presence of a catalyst, presenting a greener alternative that produces water as the only byproduct. nih.gov

Protection Group Chemistry in the Synthesis of N-Substituted Amino Acids (e.g., Fmoc, Boc)

In the synthesis of N-substituted amino acids, especially when they are intended for incorporation into peptides, the use of protecting groups is essential to prevent unwanted side reactions. wikipedia.org The two most common amine-protecting groups in modern peptide synthesis are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. wikipedia.org

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov It is stable under a wide range of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). wikipedia.org

The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Its primary advantage is its lability to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), while remaining stable to acids. wikipedia.org

This differential stability allows for an "orthogonal" protection strategy, where one group can be removed without affecting the other. nih.gov For example, in a complex synthesis, the α-amino group of this compound could be protected with an Fmoc group, while other functional groups in the molecule are protected with acid-labile groups. This enables the selective deprotection of the Fmoc group for peptide chain elongation, leaving the other protecting groups intact until the final acid-mediated cleavage step.

Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) |

Synthesis of Stereoisomers and Diastereomers

This compound possesses two stereocenters: one at the α-carbon of the alanine moiety and another at the 3-position of the sulfolane ring. This gives rise to four possible stereoisomers (two pairs of enantiomers). The synthesis of specific, enantiomerically pure stereoisomers is critical for pharmacological applications and requires stereoselective methods.

One approach is to start with a chiral building block. For instance, using enantiomerically pure L-alanine or D-alanine in the reductive amination with racemic 3-sulfolanone would result in a mixture of two diastereomers (e.g., (L,R) and (L,S)). These diastereomers have different physical properties and can often be separated using techniques like chromatography. nih.gov

To achieve higher levels of stereocontrol, diastereoselective synthesis strategies can be employed. These methods often involve the use of a chiral auxiliary. For example, a chiral auxiliary can be attached to the alanine substrate to direct the incoming sulfolane group to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed C-N bond. nih.gov Following the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product.

Enzymatic synthesis offers a powerful alternative for achieving high stereoselectivity. nih.gov Biocatalysis can be used in two main ways: kinetic resolution of a racemic mixture of the final compound or a key intermediate, or stereoselective synthesis where an enzyme catalyzes a reaction to form predominantly one stereoisomer. nih.govnih.gov For example, an imine reductase (IRED) could potentially be used for the stereoselective reduction of the imine intermediate formed between alanine and 3-sulfolanone. nih.gov

Synthetic Strategies for Radiolabeled or Isotope-Labeled this compound for Mechanistic Studies

Isotopically labeled versions of this compound are invaluable tools for studying its biological fate, including its absorption, distribution, metabolism, and excretion (ADME), as well as for elucidating reaction mechanisms. mdpi.comresearchgate.net Both radioactive isotopes (radiolabeling) and stable heavy isotopes can be incorporated.

Radiolabeling , most commonly with Carbon-14 (¹⁴C) or Tritium (³H), is essential for quantitative ADME studies. researchgate.net A synthetic strategy would aim to introduce the radiolabel into a metabolically stable position of the molecule. For ¹⁴C-labeling, a precursor containing a ¹⁴C atom, such as ¹⁴C-labeled alanine, could be used in one of the synthetic routes described above. Alternatively, a building block for the sulfolane ring could be synthesized using a ¹⁴C-labeled starting material. Synthesis with ¹¹C, a positron emitter, is also possible for use in Positron Emission Tomography (PET) studies, though its short half-life requires rapid synthetic methods. nih.gov

Stable isotope labeling involves incorporating non-radioactive heavy isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). chempep.com These labeled compounds are used in mechanistic studies and quantitative analysis by mass spectrometry and NMR. mdpi.comnih.gov For example, deuterated alanine could be used to synthesize a labeled version of the target molecule. A common method for α-deuteration of amino acids involves heating the amino acid in a deuterated acidic solvent (like acetic acid-d₄) with an aldehyde, which facilitates H/D exchange at the α-position via a Schiff base intermediate. mdpi.com Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful technique in proteomics where cells are grown in media containing heavy isotope-labeled amino acids, allowing for the quantification of proteins and their modifications. wikipedia.orgnih.gov

Common Isotopes Used for Labeling

| Isotope | Type | Common Application | Detection Method |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Radioactive | ADME, Mass Balance | Scintillation Counting, AMS |

| Tritium (³H) | Radioactive | ADME, Binding Assays | Scintillation Counting |

| Carbon-11 (¹¹C) | Radioactive (PET) | In vivo Imaging | PET Scanner |

| Deuterium (²H) | Stable | Mechanistic Studies, PK | Mass Spectrometry, NMR |

| Carbon-13 (¹³C) | Stable | Metabolic Tracing, NMR | Mass Spectrometry, NMR |

| Nitrogen-15 (¹⁵N) | Stable | Proteomics, NMR | Mass Spectrometry, NMR |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Confirming Molecular Structure (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The molecular structure of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is unequivocally confirmed through the application of sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. In a typical ¹H NMR spectrum of the parent compound, sulfolane (B150427), the protons are observed at specific chemical shifts. chemicalbook.com For this compound, distinct signals would be expected for the protons on the tetrahydrothiophene (B86538) ring and the alanine (B10760859) portion. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning these signals unambiguously by revealing proton-proton and proton-carbon correlations, respectively. The use of viscous solvents like sulfolane itself can enhance spin diffusion in NMR, allowing for better separation and identification of components in a mixture. acs.org

High-Resolution Mass Spectrometry (HRMS) , particularly with techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of the compound with high precision. researchgate.net This measurement allows for the confident determination of the elemental formula. The fragmentation pattern observed in the mass spectrum (MS/MS) provides further structural confirmation by showing characteristic losses of fragments corresponding to the alanine side chain or the sulfone ring system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift Range (ppm) | Notes |

| Alanine α-H | 3.5 - 4.5 | Shift influenced by adjacent nitrogen and carboxyl group. |

| Alanine β-CH₃ | 1.2 - 1.8 | Typical range for a methyl group adjacent to a chiral center. |

| Ring CH-N | 3.0 - 4.0 | Deshielded by both the nitrogen and the sulfone group. |

| Ring CH₂ (adjacent to S) | 2.8 - 3.5 | Deshielded due to proximity to the electron-withdrawing sulfone group. |

| Ring CH₂ (distant from S) | 1.8 - 2.5 | Less deshielded compared to protons alpha to the sulfone. |

| N-H | Variable | Position depends on solvent, concentration, and temperature. |

| COOH | > 10.0 | Typically a broad singlet, highly deshielded. |

Stereochemical Assignment and Determination of Absolute Configuration

This compound possesses at least one chiral center at the alpha-carbon of the alanine residue. As with naturally occurring amino acids, this center can exist in either the L- or D-configuration. libretexts.org Most natural amino acids have the S-configuration at the alpha-carbon, with cysteine being a notable exception. youtube.com The introduction of the N-substituent at the 3-position of the tetrahydrothiophene ring creates a second potential stereocenter.

The assignment of the absolute configuration of these stereocenters is critical. While all naturally occurring proteins consist of L-amino acids, the specific stereochemistry of a synthetic compound like this must be determined experimentally. libretexts.org If a single crystal can be grown, X-ray crystallography provides the most definitive method for determining the absolute configuration of all chiral centers within the molecule.

Interactive Data Table: Chirality in this compound

| Chiral Center | Possible Configurations | Significance |

| Alanine α-Carbon | R or S (D or L) | Dictates the overall chirality and biological activity, analogous to natural amino acids. libretexts.org |

| Ring C3-Carbon | R or S | Creates potential for diastereomers (RR, SS, RS, SR), each with unique physical and biological properties. |

Conformational Analysis of the 1,1-Dioxidotetrahydro-3-Thienyl Ring System

The five-membered 1,1-dioxidotetrahydro-3-thienyl ring, also known as a sulfolane ring, is not planar and adopts puckered conformations to relieve ring strain. nih.govresearchgate.net

Computational studies on the parent sulfolane molecule indicate that it predominantly exists in a twist conformation. nih.govresearchgate.net The five-membered ring undergoes a process called pseudorotation, where the pucker moves around the ring through a series of low-energy twist and envelope conformations. This dynamic behavior is characteristic of five-membered ring systems. nih.gov

The sulfone group has a profound impact on the ring's structure and conformation. The S-C bond lengths and C-S-C bond angle are different from a simple thioether, favoring specific puckered geometries. nih.gov The strong dipole moment of the sulfone group and its steric bulk significantly influence the energy landscape of the ring's conformations. acs.orgwikipedia.org The two oxygen atoms of the sulfone group act as potent hydrogen bond acceptors, which can influence both intramolecular and intermolecular interactions. rsc.orgrsc.org This preference for chelation can lead to highly diastereoselective reactions in related systems. researchgate.net

Conformational Preferences of the Alanine Side Chain and its N-Substitution

The conformation of the alanine portion of the molecule is primarily defined by the dihedral angles of the peptide backbone (φ, ψ) and the rotation of the methyl side chain (χ). The steric effect of the methyl side chain significantly influences the conformational preferences of alanine-containing peptides. acs.org The N-substitution with the bulky 1,1-dioxidotetrahydro-3-thienyl group is expected to impose considerable steric constraints, limiting the accessible conformational space around the N-Cα bond (φ). These preferences are crucial as they govern the potential for forming specific secondary structures like β-turns or extended conformations. nih.govnih.gov Studies on model peptides show that side-chain polarity and the potential for side-chain-backbone hydrogen bonds play key roles in dictating conformational equilibrium. rsc.orgacs.org

Intermolecular Interactions and Crystallographic Studies of the Compound or its Derivatives

In the solid state, the structure of this compound would be heavily influenced by intermolecular interactions. The key functional groups capable of forming strong hydrogen bonds are the carboxylic acid (donor and acceptor), the secondary amine (donor), and the sulfone group (a strong acceptor). rsc.orgrsc.org These interactions would lead to the formation of a complex three-dimensional hydrogen-bonding network.

X-ray crystallography on a single crystal of the compound or a suitable derivative would be the definitive technique to elucidate this network. acs.org Such a study would provide precise data on bond lengths, bond angles, and the specific intermolecular contacts, offering a complete picture of the molecule's solid-state conformation and packing arrangement.

Biochemical Interactions and Enzymatic Studies

Interaction with Amino Acid Transport Systems and Cellular Uptake Mechanisms

Specific studies detailing the interaction of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine with amino acid transport systems and its mechanisms for cellular uptake are not extensively documented in publicly available literature. Generally, the cellular uptake of amino acids and their analogs is mediated by a diverse family of transporter proteins, each with varying substrate specificities. The unique structure of this compound, particularly its bulky and polar sulfone group, suggests that its transport across cell membranes would be contingent on the tolerance of these transporters for side-chain modifications. Further research is required to determine which specific transporters, if any, recognize and facilitate the cellular uptake of this compound.

Substrate or Inhibitor Activity for Amino Acid Metabolizing Enzymes

The primary focus of biochemical investigation for amino acid analogs lies in their potential to act as either substrates or inhibitors of enzymes involved in amino acid metabolism.

Studies with Alanine (B10760859) Racemase (EC 5.1.1.1) and Related Enzymes

Alanine racemase is a bacterial enzyme that plays a crucial role in cell wall biosynthesis by catalyzing the interconversion of L-alanine and D-alanine. nih.govmdpi.com This enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor in its catalytic mechanism. nih.govfrontiersin.org Due to its absence in eukaryotes, alanine racemase is a key target for the development of novel antibacterial agents. nih.gov

While numerous analogs of alanine have been synthesized and tested as inhibitors of alanine racemase, specific kinetic data or mechanistic studies involving this compound are not found in the current body of scientific literature. The potential for this compound to interact with alanine racemase would depend on how the sulfolane (B150427) ring fits within the enzyme's active site.

Mechanistic Investigations of Enzyme-Compound Interaction

Detailed mechanistic investigations of the interaction between this compound and alanine racemase have not been published. A hypothetical interaction would involve the compound binding to the active site, where the enzyme's catalytic residues would probe the feasibility of abstracting the alpha-proton, a key step in the racemization process. The electronic properties and steric hindrance of the dioxidotetrahydrothienyl group would be critical factors in determining whether the compound can be processed as a substrate or if it acts as an inhibitor by preventing the necessary conformational changes for catalysis.

Analysis of Binding Sites and Catalytic Residues (e.g., PLP cofactor interactions)

The active site of alanine racemase is a well-defined pocket that accommodates the alanine substrate and the PLP cofactor. frontiersin.orgnih.gov The catalytic mechanism involves the formation of a Schiff base (external aldimine) between the amino group of the substrate and the aldehyde group of PLP. nih.govbeilstein-institut.de This intermediate is stabilized by the enzyme, facilitating the removal and re-addition of the alpha-proton. frontiersin.org

For this compound to interact with the enzyme, its amino and carboxyl groups must align correctly to form the external aldimine with PLP and interact with the binding residues. The bulky sulfolane ring would need to be accommodated within the substrate-binding pocket. The interaction of this specific compound with the PLP cofactor and key catalytic residues has not been experimentally determined.

Interactions with Transaminases and Decarboxylases

Transaminases (or aminotransferases) and decarboxylases are two other major classes of PLP-dependent enzymes that metabolize amino acids. nih.govwikipedia.org Transaminases catalyze the transfer of an amino group to a keto acid, while decarboxylases catalyze the removal of the carboxyl group. mdpi.comnih.gov

There is no specific data available in the literature regarding the interaction of this compound with transaminases or decarboxylases. Whether this compound could serve as a substrate or inhibitor for these enzymes would depend on the substrate specificity of the individual enzyme. For instance, alanine transaminase specifically catalyzes the reaction between L-alanine and α-ketoglutarate. wikipedia.org The acceptance of this compound as a substrate would require the enzyme's active site to accommodate the significant structural difference compared to the natural substrate. Similarly, the activity of an alanine decarboxylase on this compound would be contingent on the enzyme's tolerance for the sulfolane moiety. mdpi.comnih.gov

Evaluation of Substrate Specificity and Catalytic Efficiency

A quantitative understanding of an enzyme's interaction with a compound is achieved by determining its kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). These values allow for the calculation of catalytic efficiency (kcat/Kₘ).

Currently, there are no published studies providing kinetic data (Kₘ, Vₘₐₓ, or kcat) for the enzymatic processing of this compound by alanine racemase, transaminases, or decarboxylases. Such data would be essential to definitively classify the compound as a substrate, a competitive inhibitor, or an unreactive molecule with respect to these enzymes. The table below is presented as a template for future research findings.

| Enzyme | Compound | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Interaction Type |

|---|---|---|---|---|---|

| Alanine Racemase | This compound | Data not available | Data not available | Data not available | Data not available |

| Alanine Transaminase | This compound | Data not available | Data not available | Data not available | Data not available |

| Alanine Decarboxylase | This compound | Data not available | Data not available | Data not available | Data not available |

While the chemical structure of this compound makes it a compound of potential biochemical interest, there is a notable absence of specific research on its interactions with key amino acid metabolizing enzymes and transport systems. The information available on enzymes like alanine racemase, transaminases, and decarboxylases provides a framework for how such interactions might be studied. However, without direct experimental evidence and kinetic data, the role of this compound as a substrate, inhibitor, or transporter ligand remains speculative. Future research is necessary to elucidate the biochemical profile of this unique amino acid analog.

Influence on Metabolic Pathways Involving Alanine and Thiophene (B33073) Derivatives

The introduction of the N-(1,1-Dioxidotetrahydro-3-Thienyl) moiety to an alanine molecule suggests a significant potential for influencing metabolic pathways where alanine is a key substrate. The primary metabolic pathway for L-alanine involves its reversible conversion to pyruvate, a reaction catalyzed by alanine aminotransferase (ALT). nih.govnih.gov Pyruvate then enters central energy metabolism through the tricarboxylic acid (TCA) cycle. nih.gov The structure of this compound, with its bulky and polar sulfone group, likely sterically hinders its ability to act as a direct substrate for enzymes like ALT, which are specific to the smaller, unmodified L-alanine.

Consequently, the compound could act as a competitive or non-competitive inhibitor of alanine-utilizing enzymes. By occupying the active site or an allosteric site, it could disrupt normal alanine metabolism, potentially affecting processes such as gluconeogenesis in the liver, where alanine serves as a key glucose precursor during fasting. nih.gov

The thiophene component itself is subject to metabolic processes. While thiophene rings in some drug molecules can be metabolized by cytochrome P450 enzymes to form reactive S-oxides or epoxides, this is not always the primary metabolic route. acs.org In many instances, metabolism occurs at other sites on the molecule, leaving the thiophene ring intact. acs.org Given that the sulfur atom in this compound is already fully oxidized to a sulfone (1,1-dioxide), it is rendered metabolically stable and less susceptible to further oxidation at the sulfur atom. This stability suggests that the compound's metabolic fate would likely be dictated by pathways that act on the alanine portion, such as transamination or decarboxylation, although these may be significantly impeded by the attached ring structure.

Modulation of Enzyme Activity by Derivatives and Analogues

Analogues containing thiophene and its derivatives are widely recognized for their ability to modulate the activity of various enzymes. The thiophene ring is often used in medicinal chemistry as a bioisostere for a phenyl ring, which can alter a compound's physicochemical properties and its interaction with enzyme active sites. nih.gov

Research has shown that thiophene-containing molecules can act as potent enzyme inhibitors. For example, certain thiophene derivatives have been synthesized and evaluated as effective acetylcholinesterase (AChE) inhibitors. mdpi.com Similarly, analogues of thiamine (B1217682) diphosphate (B83284) (ThDP) that replace the thiazolium ring with a thiophene ring have been investigated as inhibitors of ThDP-dependent enzymes, which are crucial for cellular metabolism. chemrxiv.org These studies demonstrate that the thiophene moiety can be a key pharmacophore in designing enzyme inhibitors.

The specific structure of this compound, combining an amino acid with a saturated, oxidized thiophene ring (a tetrahydrothiophene (B86538) sulfone), presents a unique profile for potential enzyme modulation. The alanine portion could guide the molecule toward enzymes that bind amino acids, while the polar sulfone group and the heterocyclic ring could establish specific hydrogen bonding or hydrophobic interactions within an enzyme's active or regulatory sites. This could lead to the inhibition of enzymes involved in amino acid metabolism beyond just those specific to alanine. The table below summarizes the enzymatic modulation by related compound classes.

| Compound Class | Target Enzyme/Process | Observed Effect | Reference |

|---|---|---|---|

| Thiophene-based Acetylthiocholine Analogues | Acetylcholinesterase (AChE) | Inhibition | mdpi.com |

| Thiamine Diphosphate (ThDP) Analogues with Thiophene Rings | ThDP-dependent enzymes | Competitive Inhibition | chemrxiv.org |

| General Thiophene Derivatives | Drug-Receptor Interactions | Enhanced binding affinity (as bioisosteres) | nih.gov |

| Alanine Analogues | Alanine Aminotransferase (ALT) | Potential for competitive inhibition | nih.govnih.gov |

Incorporation into Peptide and Protein Systems

Application in Solid-Phase Peptide Synthesis and Solution-Phase Methods

The integration of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine into peptide chains is achievable through established synthetic protocols, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods. beilstein-journals.orgnih.gov SPPS is often favored for its efficiency and the ease of purification. carlroth.com The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. beilstein-journals.orgamericanpeptidesociety.org

For incorporation, this compound must be appropriately protected, typically with an Fmoc (9H-fluoren-9-ylmethoxy-carbonyl) group at the N-terminus to make it compatible with standard SPPS chemistry. nih.gov The coupling reaction, which forms the peptide bond, is facilitated by activating agents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) or TBTU (N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium tetrafluoroborate (B81430) N-oxide). beilstein-journals.orgnih.gov

Solution-phase synthesis offers an alternative for producing shorter peptides or peptide fragments. google.com While potentially more labor-intensive due to the need for purification after each step, it provides flexibility and can be advantageous for large-scale synthesis. nih.gov The fundamental coupling and protection strategies remain similar to those used in SPPS. nih.gov The successful incorporation of sulfone-containing amino acids has been demonstrated in various peptide sequences, establishing the feasibility of these synthetic approaches. researchgate.netteknoscienze.com

| Synthesis Method | Description | Key Considerations for this compound |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support through sequential amino acid coupling and deprotection cycles. beilstein-journals.org | Requires N-terminal protection (e.g., Fmoc). Standard coupling reagents (HATU, TBTU) are effective. beilstein-journals.orgnih.gov |

| Solution-Phase Synthesis | Peptide fragments are synthesized in solution, purified, and then combined to form the final peptide. nih.gov | Suitable for shorter sequences or large-scale production. Requires purification of intermediates. google.com |

Impact of this compound Residues on Peptide Secondary and Tertiary Structure

The introduction of this non-canonical amino acid can profoundly alter the conformational landscape of a peptide.

The tetrahydrothiophene-1,1-dioxide ring in the side chain of this compound imposes significant steric and electronic constraints on the peptide's structure. nih.gov The sulfone group is bulky and geometrically rigid, which restricts the rotational freedom (chi angles) of the side chain. This rigidity can, in turn, influence the allowable backbone dihedral angles (phi and psi), effectively locking the peptide into a more defined conformation. researchgate.net Such conformational restriction is a well-established strategy for enhancing the biological activity and specificity of peptides. nih.govscilit.combohrium.com The sulfone moiety can also participate in stabilizing intramolecular interactions, such as hydrogen bonding with backbone amide protons, further constraining the local structure. researchgate.net

By limiting the available conformational space, the incorporation of this compound generally increases the rigidity of the peptide backbone. This effect is analogous to that seen with other conformationally constrained amino acids. nih.gov Increased rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target receptor, potentially leading to higher binding affinity. bohrium.com The sulfone group, being a polar and rigid feature, can act as a "molecular rudder," directing the peptide backbone into specific secondary structures like β-turns or stabilizing helical conformations, depending on its position within the sequence.

| Structural Parameter | Impact of this compound Incorporation | Rationale |

| Side Chain Conformation (χ angles) | Highly restricted | The bulky and rigid cyclic sulfone moiety limits rotational freedom. |

| Backbone Conformation (φ, ψ angles) | Constrained to a smaller subset of allowable angles | Steric hindrance from the side chain influences backbone geometry. researchgate.net |

| Overall Peptide Flexibility | Decreased | The reduction in conformational freedom leads to a more rigid structure. nih.gov |

| Secondary Structure Propensity | Can induce or stabilize specific structures (e.g., β-turns) | The rigid side chain can act as a template to guide peptide folding. |

Effects on Peptide Stability Against Proteolytic Degradation

A major challenge in the development of therapeutic peptides is their susceptibility to degradation by proteases. nih.gov The incorporation of unnatural amino acids like this compound can significantly enhance a peptide's stability against enzymatic cleavage. nih.gov

Proteases recognize specific amino acid sequences and conformations for cleavage. The presence of the bulky and structurally novel tetrahydrothiophene-1,1-dioxide side chain can disrupt these recognition sites through steric hindrance. This prevents the peptide from fitting correctly into the active site of the protease, thereby inhibiting hydrolysis of the adjacent peptide bonds. This strategy of "steric shielding" has been shown to prolong the biological half-life of peptides. nih.gov The increased backbone rigidity conferred by this amino acid can also contribute to proteolytic resistance, as many proteases preferentially cleave more flexible regions of a peptide chain.

Alteration of Peptide-Protein Interaction Profiles

The chemical nature of the this compound side chain can modify how a peptide interacts with its protein targets. nih.gov The sulfone group is highly polar and contains two oxygen atoms that can act as hydrogen bond acceptors. researchgate.net This introduces new potential interaction points that are not present in natural amino acids, which can lead to altered binding affinity and specificity.

Furthermore, the sulfur atom in the sulfone is highly polarizable and can participate in strong van der Waals interactions, which can be more potent than those formed by purely aliphatic or even aromatic side chains. nih.govresearchgate.net By replacing a natural amino acid with this compound, researchers can probe and modulate the specific interactions at a peptide-protein interface. This can be used to enhance binding to a desired target or to reduce off-target interactions, leading to more potent and specific therapeutic candidates.

Use as a Probe for Studying Protein Folding and Dynamics

Modified amino acids are valuable tools for investigating the complex processes of protein folding and dynamics. proquest.com this compound can be used as a spectroscopic probe due to the unique properties of the sulfone group. Although not fluorescent itself, the sulfone moiety possesses a distinct vibrational signature that could potentially be monitored using techniques like infrared (IR) spectroscopy.

By strategically placing this amino acid within a peptide or protein sequence, researchers can monitor changes in its local environment during folding or binding events. For example, the formation of a hydrogen bond to one of the sulfone oxygens would cause a detectable shift in its IR stretching frequency. This provides a site-specific method to gain insights into structural changes and molecular interactions at the residue level, complementing information from other biophysical techniques. nih.govjove.com This approach is analogous to the use of other non-natural amino acids, such as p-cyano-phenylalanine, as fluorescent or IR probes in protein studies. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations of Enzyme-Ligand Complexes

Prediction of Binding Affinity and Specificity

No studies predicting the binding affinity or specificity of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine with any biological targets were found.

Identification of Key Interacting Residues and Motifs

Without docking simulation data, the key amino acid residues and protein motifs that may interact with this compound cannot be identified.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Analysis of Molecular Orbitals and Charge Distribution

Information on the electronic structure, including molecular orbitals (such as HOMO and LUMO) and charge distribution, for this compound is not available in the public domain.

Prediction of Reaction Mechanisms in Enzymatic Contexts

There are no published quantum chemical calculations that predict the reaction mechanisms of this compound within an enzymatic environment.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics in Solution and Bound States

No molecular dynamics simulation studies have been published that describe the conformational landscape, flexibility, or dynamic behavior of this compound, either in a solvated state or when bound to a biological macromolecule.

Lack of Specific QSAR Studies on this compound Derivatives Hinders In-Depth Computational Analysis

Despite extensive searches of scientific literature, no dedicated Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on this compound or its N-substituted derivatives were identified. This absence of published research prevents a detailed analysis and the creation of data-driven models that would typically elucidate the specific structural requirements for modulating the biological activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are crucial in modern drug discovery and medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the underlying mechanisms of action at a molecular level.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀, EC₅₀, or other measures of potency) is compiled.

Molecular Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological or 3D features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using both internal and external validation techniques.

For the specific case of N-substituted thienylalanines, a QSAR study would systematically explore how different substituents on the nitrogen atom influence a particular biological effect. For instance, researchers would synthesize a library of compounds where the substituent is varied (e.g., alkyl chains of different lengths, aromatic rings with diverse electronic properties, hydrogen bond donors/acceptors).

The resulting data would be analyzed to generate a QSAR model, which could be represented by an equation similar to the hypothetical example below:

log(1/C) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

Where:

log(1/C) is the biological activity.

σ (Sigma) represents the electronic effect of the substituent.

logP represents the lipophilicity of the molecule.

Es represents the steric effect (size and shape) of the substituent.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the analysis.

The analysis of such a model would reveal, for example, whether bulky, electron-withdrawing substituents in a lipophilic environment are favorable for the desired activity. This information is invaluable for designing the next generation of more potent and selective compounds.

The absence of such studies for this compound means that the specific contributions of steric, electronic, and hydrophobic properties of the N-substituents to any potential biological activity remain computationally uncharacterized. Consequently, the generation of data tables and detailed research findings as requested for this specific subclass of compounds is not possible at this time. Future research in this area would be necessary to build the foundational data required for such computational and theoretical analyses.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation, purification, and purity verification of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, particularly given the compound's nature as a modified amino acid.

High-Performance Liquid Chromatography (HPLC): HPLC is extensively used for the analysis of underivatized amino acids and their derivatives. helixchrom.comnih.gov For a polar compound like this compound, reversed-phase HPLC is a common approach. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acid modifiers like phosphoric acid to control ionization. helixchrom.com

The optical purity of alanine (B10760859) derivatives can be established by HPLC analysis after derivatization with a chiral reagent. nih.gov This is critical for ensuring the correct stereoisomer of this compound is present. Detection is commonly achieved using UV detectors, typically at wavelengths around 200 nm where the peptide bond and other chromophores absorb. helixchrom.com

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, though it often requires derivatization for non-volatile compounds like amino acids to make them volatile enough for analysis. researchgate.net Derivatives are created to react with the amino and carboxylic acid groups, increasing the compound's volatility. researchgate.net GC, often coupled with mass spectrometry (GC-MS), can provide high-resolution separation and sensitive detection.

| Parameter | Typical Condition for Alanine Derivatives | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6x50 mm, 3 µm) helixchrom.com | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid Gradient helixchrom.com | Elution of the compound from the column. |

| Flow Rate | 1.0 mL/min helixchrom.com | Controls the speed of the separation. |

| Detection | UV at 200 nm helixchrom.com | Quantification and detection of the analyte. |

| Derivatization (for chiral analysis) | GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) nih.gov | To establish optical purity by separating enantiomers. |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., 2D NMR, NOE Spectroscopy for Stereochemistry and Conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound.

Two-Dimensional (2D) NMR Spectroscopy: While 1D NMR provides basic structural information, 2D NMR experiments are necessary to resolve complex structures. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons, providing a detailed fingerprint of the molecule. nih.govhmdb.ca It is instrumental in assigning each proton to its corresponding carbon in the tetrahydrothiophene (B86538) sulfone ring and the alanine moiety.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together the spin systems within the molecule. bmrb.io

These techniques combined allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the compound's constitution.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE spectroscopy (NOESY) is a powerful NMR technique used to determine the stereochemistry and conformation of molecules in solution. wikipedia.org It detects the transfer of nuclear spin polarization between protons that are close in space, typically within 5 Å. nih.gov By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the spatial proximity of different protons in this compound. This information is critical for establishing the relative stereochemistry of the substituents on the tetrahydrothiophene ring and for understanding the preferred conformation of the molecule in solution. wikipedia.orgias.ac.in

Mass Spectrometry Techniques for Metabolite Identification and Reaction Monitoring (e.g., MS/MS, GC-MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for gaining structural information.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov This technique is invaluable for confirming the identity of the compound and for identifying its metabolites in complex biological matrices like urine or plasma. nih.govmdpi.com By comparing the fragmentation patterns of an unknown metabolite to that of the parent compound, its structure can be deduced. uva.nl

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS combines the separation power of GC with the detection sensitivity and structural information of MS. researchgate.net For reaction monitoring, GC-MS can be used to track the disappearance of reactants and the appearance of products over time, allowing for the optimization of synthetic procedures.

| Technique | Application | Information Obtained |

|---|---|---|

| Electron Ionization (EI) MS | Molecular Weight Determination | Provides the mass of the molecular ion and characteristic fragments. nist.gov |

| Tandem MS (MS/MS) | Metabolite Identification | Structural information from fragmentation patterns of a selected precursor ion. nih.gov |

| GC-MS | Reaction Monitoring & Purity Analysis | Separation and identification of volatile (derivatized) components in a mixture. researchgate.net |

| LC-MS | Metabolite Identification in complex mixtures | Separation of non-volatile compounds followed by mass analysis for identification. uva.nl |

Circular Dichroism Spectroscopy for Conformational Studies of Incorporated Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is particularly useful for studying the secondary structure of peptides and proteins. nih.gov

| Secondary Structure | Characteristic CD Signal (Wavelength, nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. researchgate.net |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. researchgate.net |

| Random Coil | Low ellipticity with a negative band near 195 nm. nih.gov |

X-ray Crystallography of Compound-Bound Biological Macromolecules

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and enzymes. nih.gov To understand how this compound interacts with a biological target, researchers can co-crystallize the compound with the target protein.

The resulting crystal is then exposed to a beam of X-rays. The way the crystal diffracts the X-rays allows for the calculation of an electron density map. nih.gov This map is then interpreted to build a detailed 3D model of the protein-ligand complex. This model provides precise information about the binding mode of this compound within the protein's active site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are critical for its biological activity. nih.govmdpi.com This structural information is invaluable for structure-based drug design and for understanding the compound's mechanism of action at a molecular level.

Future Directions and Research Gaps

Development of Novel and Efficient Stereoselective Synthetic Routes

The biological activity of chiral molecules like N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that can selectively produce a single desired stereoisomer is of paramount importance. Current synthetic approaches often result in racemic mixtures, necessitating challenging and costly resolution steps. Future research should focus on asymmetric synthesis strategies.

Key research gaps include:

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes such as imine reductases (IREDs) or transaminases for the reductive amination of a suitable keto-precursor could provide direct access to enantiomerically pure forms of the target molecule. nih.gov Identifying or engineering enzymes that can accommodate the bulky sulfolane (B150427) substrate is a significant challenge.

Asymmetric Catalysis: The development of chiral metal catalysts or organocatalysts for key bond-forming reactions represents another promising avenue. For instance, asymmetric hydrogenation of a dehydroalanine (B155165) precursor containing the sulfolane moiety could yield the desired product with high enantiomeric excess.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure amino acids or sulfolane derivatives, could provide an alternative pathway. However, this often involves more complex, multi-step syntheses.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Substrate specificity of enzymes, enzyme discovery and engineering, process optimization. |

| Asymmetric Catalysis | Broad substrate scope, high efficiency and turnover numbers. | Catalyst design and synthesis, sensitivity to impurities, cost of precious metal catalysts. |

| Chiral Pool Synthesis | Access to specific stereoisomers from natural sources. | Limited availability of starting materials, potentially longer synthetic routes. |

Detailed Characterization of Metabolic Pathways and Enzyme Specificity

Understanding how this compound is metabolized in biological systems is crucial for any potential therapeutic or biotechnological application. Research on the parent compound, sulfolane, has shown that it can be metabolized to products like 3-hydroxysulfolane, although clearance in human hepatocytes appears to be slow, suggesting other sites of metabolism. nih.gov The metabolic fate of the full conjugate is unknown.

Future investigations should aim to:

Identify Metabolites: Conduct in vitro studies using liver microsomes, hepatocytes, and other relevant cell lines from various species to identify the primary metabolites of the compound. nih.gov

Elucidate Metabolic Pathways: Determine the specific biotransformation reactions involved, such as oxidation, hydrolysis, or conjugation. It is plausible that the sulfolane ring undergoes hydroxylation while the alanine (B10760859) portion is processed by enzymes like aminotransferases or alanine dehydrogenase. nih.gov

Characterize Enzyme Specificity: Identify the specific enzymes responsible for its metabolism, particularly from the cytochrome P450 superfamily. Understanding which enzymes interact with the molecule is key to predicting potential drug-drug interactions and inter-individual variability in metabolism.

| Potential Enzyme Class | Hypothesized Metabolic Action | Rationale |

| Cytochrome P450s | Hydroxylation of the sulfolane ring. | Common pathway for metabolism of cyclic alkanes and xenobiotics. nih.gov |

| Aminotransferases | Transamination of the alanine moiety. | Standard pathway in amino acid metabolism. |

| Alanine Dehydrogenase | Oxidative deamination of the alanine moiety. | A key enzyme in alanine catabolism. nih.gov |

| UDP-glucuronosyltransferases | Conjugation of hydroxylated metabolites. | A major phase II detoxification pathway. |

Exploration of Interactions with a Broader Range of Biological Targets

The unique chemical structure of this compound suggests it may interact with various biological targets. Compounds incorporating a cyclic sulfone core have been investigated for a range of bioactivities, including anti-inflammatory and anticancer properties. researchgate.netresearchgate.net Similarly, alanine analogs can act as enzyme inhibitors. nih.gov A systematic screening of this compound against diverse biological targets is a critical next step.

Future research should focus on screening for activity in areas such as:

Enzyme Inhibition: Testing against enzymes where alanine or related structures are substrates or modulators, such as alanine racemase, serine proteases, or indoleamine 2,3-dioxygenase. nih.gov

Receptor Binding: Evaluating interactions with receptors where amino acids or their derivatives act as ligands, including neurotransmitter receptors like the NMDA receptor.

Antiproliferative Activity: Screening against a panel of cancer cell lines to determine if the compound possesses cytotoxic or cytostatic properties, a known activity for some sulfone derivatives. researchgate.net

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways, for example, by measuring its effect on cytokine production in immune cells.

Investigation of its Role in Bioconjugation and Material Science

The bifunctional nature of this compound, possessing both a reactive amino acid handle and a stable, polar sulfone core, makes it an intriguing candidate for applications in bioconjugation and material science.

Bioconjugation: The primary amine and carboxylic acid groups of the alanine moiety are ideal anchor points for covalent attachment to other molecules. bionordika.fi Research is needed to explore its use as a novel linker or building block in:

Antibody-Drug Conjugates (ADCs): The stability and polarity of the sulfolane group could impart favorable pharmacokinetic properties to ADCs. bionordika.fi

Peptide Synthesis: Incorporating this non-natural amino acid into peptides could introduce conformational constraints or novel functionalities.

Surface Modification: Immobilizing the compound on surfaces to create biocompatible coatings or functional materials for biosensors.

Material Science: The sulfolane component is known for its high polarity, thermal stability, and utility as an industrial solvent and in polymer applications. wikipedia.orgcpchem.com Future studies could investigate:

Polymer Synthesis: Using the compound as a monomer to create novel polyamides or polyesters. The sulfone groups within the polymer backbone could enhance properties like thermal stability, solvent resistance, and dielectric constant. nih.gov

Hydrogel Formation: Exploring its potential to form hydrogels for applications in drug delivery or tissue engineering.

Application in Designing Advanced Probes for Biochemical Research

If this compound is found to bind specifically to a biological target, it could serve as a scaffold for the design of advanced chemical probes. By attaching reporter groups, researchers can create tools to study biological processes in real-time.

Future directions in this area include:

Fluorescent Probes: Attaching a fluorophore to the molecule to visualize the localization and dynamics of its target within cells and tissues.

Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., beads) to perform affinity chromatography for the isolation and identification of its binding partners from complex biological samples.

Photoaffinity Labels: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling definitive identification of the binding site.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.